N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiadiazole ring, and a carboxamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiadiazole rings, both of which are heterocyclic compounds containing nitrogen and sulfur atoms respectively. The cyclopropyl group attached to the pyrazole ring and the methyl group attached to the thiadiazole ring would add to the complexity of the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiadiazole rings, as well as the carboxamide group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the presence of the nonpolar cyclopropyl and methyl groups could increase its solubility in nonpolar solvents .Scientific Research Applications
Inhibitory Effect on Photosynthetic Electron Transport
A study on pyrazole derivatives, including compounds with structural similarities to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, revealed their potential as inhibitors of photosynthetic electron transport. These compounds were evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. A few of these compounds exhibited significant inhibitory properties in the micromolar range, comparable to commercial herbicides targeting the same pathway, demonstrating their potential as herbicidal agents (Vicentini et al., 2005).
Synthesis Methodologies
Research has been conducted on the synthesis of related pyrazole and thiadiazole derivatives. One study detailed a new procedure for synthesizing 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones, showcasing the chemical flexibility and reactivity of the pyrazole-thiadiazole framework, which is crucial for developing novel compounds with potential biological or agricultural applications (Vicentini et al., 1994).
Biological and Antimicrobial Activity
Another dimension of research focuses on the antimicrobial and antitumor activities of pyrazole derivatives. Compounds with pyrazole-thiadiazole structures have been evaluated for their bactericidal, pesticidal, herbicidal, and antimicrobial activities. For instance, tetrazolyl pyrazole amides have shown interesting bioactive properties, underscoring the therapeutic potential of these compounds in various domains, including as potent antitumor agents and in the design of new antimicrobial drugs (Hu et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-7-11(19-16-14-7)12(18)13-6-9-5-10(8-3-4-8)17(2)15-9/h5,8H,3-4,6H2,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQOFGARSDDZJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NN(C(=C2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.